![molecular formula C12H21NO2S2 B14235811 1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid CAS No. 548761-46-2](/img/structure/B14235811.png)
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexane ring substituted with a carboxylic acid group and a diethylcarbamothioyl sulfanyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of cyclohexanone with diethylcarbamothioyl chloride in the presence of a base to form the intermediate, which is then further reacted with sulfur to introduce the sulfanyl group. The final step involves the oxidation of the intermediate to introduce the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylcarbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol: This compound has a similar diethylcarbamothioyl sulfanyl group but differs in the carbon chain length and functional groups.
1-[(Diethylcarbamothioyl)disulfanyl]-2-hydroxyethane: This compound features a disulfanyl group and a hydroxyethane moiety, offering different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and the cyclohexane ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
548761-46-2 |
|---|---|
Formule moléculaire |
C12H21NO2S2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
1-(diethylcarbamothioylsulfanyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2S2/c1-3-13(4-2)11(16)17-12(10(14)15)8-6-5-7-9-12/h3-9H2,1-2H3,(H,14,15) |
Clé InChI |
PAUFJXXMHVUFJX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SC1(CCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


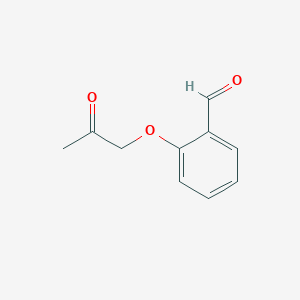
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
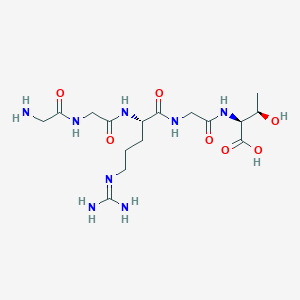
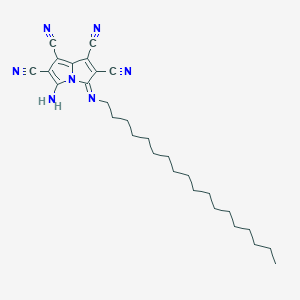
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
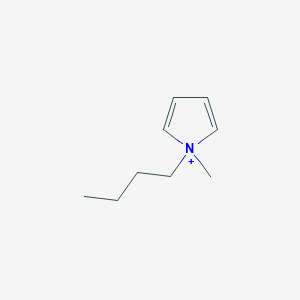
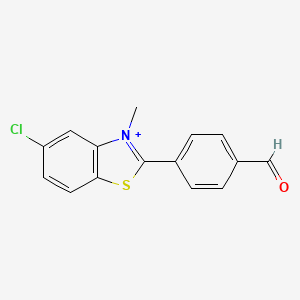
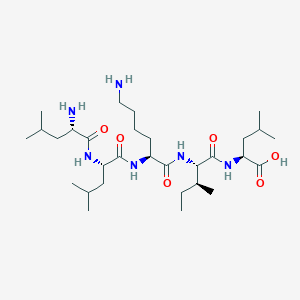
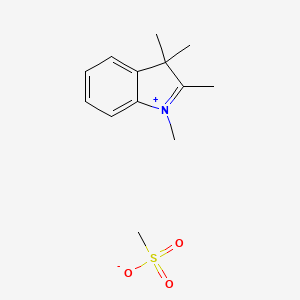
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)

![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
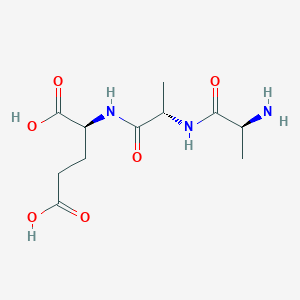
![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)
